molecular formula C14H6Cl4N2O B1619165 2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 2492-00-4

2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B1619165
CAS RN: 2492-00-4
M. Wt: 360 g/mol
InChI Key: DDMNDFNQRZDZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04215129

Procedure details

A mixture was prepared by slowly adding 10 grams (g) of hydrazine hydrate to 400 g of vigorously stirring polyphosphoric acid at ~50° C. To this mixture was added 76 g (0.4 mole) of 2,4-dichlorobenzoic acid. A slurry developed and it was stirred at 125° C (+5°) for 5 hours. The reaction products were cooled slightly and poured into ~1.5 liter (1) of cold water. The solid which precipitated was recovered by filtration, washed with water, dried and recrystallized from chlorobenzene to give 54 g (75% of theoretical) of the desired 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8]>O>[Cl:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7]1[O:8][C:7]([C:6]2[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:5]=2[Cl:4])=[N:2][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.NN
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
it was stirred at 125° C (+5°) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction products were cooled slightly
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from chlorobenzene

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1OC(=NN1)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.